molecular formula C13H17BF3NO2 B1458486 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1704063-77-3

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1458486
CAS No.: 1704063-77-3
M. Wt: 287.09 g/mol
InChI Key: QXKDLVFNHRWGHY-UHFFFAOYSA-N
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Description

Overview of Phenylboronic Acids in Organic Chemistry

Phenylboronic acids, characterized by the general formula $$ \text{PhB(OH)}_2 $$, are mild Lewis acids that form reversible covalent bonds with diols, amines, and other nucleophiles. Their stability under ambient conditions and compatibility with diverse reaction media make them indispensable in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heteroaryl frameworks. Beyond synthesis, phenylboronic acids serve as dynamic recognition elements in glucose sensors, drug delivery systems, and enzyme inhibitors due to their ability to bind carbohydrates and proteins. For example, chitosan-phenylboronic acid conjugates exhibit glucose-responsive insulin release, leveraging the pH-dependent binding of boronic acids to vicinal diols.

Historical Development of Substituted Phenylboronic Acids

The synthesis of substituted phenylboronic acids has evolved significantly since Edward Frankland’s isolation of ethylboronic acid in 1860. Early methods relied on Grignard reagents reacting with borate esters, but modern approaches employ palladium-catalyzed borylation and transmetallation to access complex arylboronic acids. Introducing substituents like electron-withdrawing trifluoromethyl (-CF$$3$$) or electron-donating methoxy (-OCH$$3$$) groups modulates acidity ($$ \text{p}Ka $$) and binding affinity. For instance, fluorinated phenylboronic acids exhibit reduced $$ \text{p}Ka $$ values (e.g., 7.2–7.8), enabling glucose sensing at physiological pH. These advancements have expanded their utility in medicinal chemistry, exemplified by 4-(trifluoromethyl)phenylboronic acid’s role as an AmpC β-lactamase inhibitor ($$ K_i = 3.0 \, \mu\text{M} $$).

Significance of Trifluoromethyl-Substituted Phenylboronic Acids

The trifluoromethyl group imparts distinct electronic and steric properties to phenylboronic acids:

Property Effect of -CF$$_3$$ Substitution Example Application
Acidity ($$ \text{p}K_a $$) Lowers $$ \text{p}K_a $$ by 1–2 units Enhanced glucose binding at pH 7.4
Lipophilicity Increases log$$ P $$ Improved membrane permeability
Metabolic Stability Resists oxidative degradation Prolonged drug half-life

These attributes underpin their use in fluorinated pharmaceuticals, such as 3-(trifluoromethyl)phenylboronic acid, a key intermediate in antiviral and anticancer agents. Additionally, trifluoromethyl groups enhance boron’s electrophilicity, facilitating nucleophilic substitutions in Suzuki couplings.

Introduction to 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic Acid

This compound (Molecular Formula: $$ \text{C}{13}\text{H}{17}\text{BF}3\text{NO}2 $$) integrates three functional motifs:

  • Phenylboronic Acid Core : Enables cross-coupling and diol recognition.
  • Trifluoromethyl Group : Enhances acidity and stabilizes boronate esters.
  • 4-Methylpiperidine Substituent : Improves solubility and confers conformational rigidity.

Synthesized via palladium-catalyzed borylation or nucleophilic substitution, it serves as a precursor to kinase inhibitors and antimicrobial agents. Its boronic acid group facilitates proteolysis-targeting chimeras (PROTACs), while the piperidine moiety enhances blood-brain barrier penetration.

The subsequent sections will elaborate on synthetic methodologies, structural analysis, and applications, adhering to the outlined scope.

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)12-3-2-10(13(15,16)17)8-11(12)14(19)20/h2-3,8-9,19-20H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKDLVFNHRWGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stock Solution Preparation for Experimental Use

GLP Bio provides detailed guidance on preparing stock solutions of the compound for research applications, indicating solubility and formulation considerations rather than synthetic routes. For example, preparation of stock solutions at various concentrations (1 mM, 5 mM, 10 mM) is tabulated for different amounts of the compound, highlighting its solubility profile in solvents like DMSO and PEG300 for in vivo formulations.

Stock Solution Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 3.4832 17.4161 34.8323
5 mM 0.6966 3.4832 6.9665
10 mM 0.3483 1.7416 3.4832

Table 1: Stock solution volumes required to achieve specific molarities for different masses of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Catalysts Yield/Notes References
Palladium-Catalyzed Miyaura Borylation Coupling of aryl bromide with bis(pinacolato)diboron followed by hydrolysis to boronic acid Pd(dppf)Cl2, B2pin2, ammonium acetate High yields in related systems (up to 88%)
Ortho-Lithiation and Borate Quenching Lithiation of aromatic sulfonyl fluoride derivatives with LDA, quenched with isopropyl borate LDA, isopropyl borate Moderate yields (~59%) in related compounds
Multi-Step Organic Synthesis (General) Sequential introduction of piperidinyl and trifluoromethyl groups, followed by boronic acid installation Various electrophilic and nucleophilic reagents Not fully detailed; standard in organoboron chemistry
Stock Solution Preparation for Formulation Preparation of solutions for experimental use, indicating solubility and solvent compatibility DMSO, PEG300, Tween 80, Corn oil Detailed volume calculations for concentrations

Chemical Reactions Analysis

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions to form corresponding boron-containing alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce additional functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The boronic acid group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of phenols or boronic esters.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
The compound is primarily utilized as a reagent in cross-coupling reactions, particularly the Suzuki reaction. This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules. The presence of the trifluoromethyl group improves the reactivity and selectivity of the compound during these reactions.

Building Block for Complex Molecules:
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid serves as a versatile building block for synthesizing other organoboron compounds. Its structural features allow for modifications that can lead to new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

Biological Activity:
Research indicates that boronic acids exhibit various biological activities, including enzyme inhibition and modulation of receptor interactions. The specific compound has shown potential in targeting biological pathways relevant to metabolic disorders and cancer treatment.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can inhibit key enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders such as type 2 diabetes and obesity .

Biological Activity Target IC50 Values Reference
Enzyme Inhibition11β-HSD130 nM
Anticancer ActivityVarious cancer cell lines20-30 µM

Material Science

Development of Functional Materials:
The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science, particularly in developing functional materials such as sensors and electronic devices. Its ability to form stable complexes with metals also suggests potential uses in catalysis .

Pharmacological Research

Potential Therapeutic Applications:
Preliminary studies suggest that this compound may have therapeutic applications beyond enzyme inhibition. It shows promise in treating central nervous system disorders, including mild cognitive impairment and early-stage dementia, due to its ability to modulate critical biochemical pathways .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic residues in proteins, such as serine or threonine, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can bind to the active site of the enzyme and prevent substrate cleavage .

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

The evidence highlights several trifluoromethyl-substituted phenylboronic acids with halogen (Cl, Br) or heterocyclic substituents. Key analogs include:

Table 1: Comparison of Trifluoromethylphenylboronic Acid Derivatives
Compound Name Substituent Position CAS RN Purity Price (1g, JPY) Source
2-Chloro-5-(trifluoromethyl)phenylboronic acid 2-Cl, 5-CF₃ 182344-18-9 >97.0% 4,400 Kanto Catalog
3-Chloro-5-(trifluoromethyl)phenylboronic acid 3-Cl, 5-CF₃ 851756-52-0 >97.0% 21,000 Kanto Catalog
2-Bromo-5-(trifluoromethyl)phenylboronic acid 2-Br, 5-CF₃ 05523-55 >97.0% 13,000 Fluorochemicals
4-Chloro-3-(trifluoromethyl)phenylboronic acid 4-Cl, 3-CF₃ 176976-42-4 96% Not listed JRD Fluorochemicals
Key Observations:
  • Substituent Position and Cost : Halogen position significantly impacts price. For example, 2-Cl-5-CF₃ (¥4,400/g) is cheaper than 3-Cl-5-CF₃ (¥21,000/g), likely due to synthetic accessibility or demand .
  • Halogen vs. Piperidinyl Groups : The target compound’s 4-methylpiperidinyl group replaces halogens in analogs. Piperidine derivatives often enhance solubility and steric bulk, which could affect catalytic activity or binding in medicinal chemistry applications.

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are widely used in palladium-catalyzed Suzuki-Miyaura couplings.

  • Electron-Withdrawing Effects : The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating transmetallation in cross-couplings .
  • Steric Hindrance : Bulkier substituents (e.g., piperidinyl vs. Cl/Br) may slow reaction rates. For instance, 2-Br-5-CF₃ derivatives (smaller substituent) are likely more reactive than piperidinyl analogs .

Biological Activity

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative notable for its unique structural features, including a trifluoromethyl group and a piperidine ring. These characteristics enhance its potential applications in organic synthesis, medicinal chemistry, and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is C12H17BFNOC_{12}H_{17}BFNO, with a molecular weight of approximately 232.08 g/mol. The compound features:

  • Trifluoromethyl Group : Enhances electronic properties and lipophilicity.
  • Piperidine Ring : Provides steric bulk and influences binding interactions.

The primary mechanism of action for 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophilic residues in proteins, such as serine and threonine. This interaction is particularly significant in enzyme inhibition, where the compound can effectively bind to the active sites of proteases, thereby preventing substrate cleavage.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown promise as a protease inhibitor, which is crucial for therapeutic applications in diseases where proteolytic enzymes play a role.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against dengue virus through inhibition of host kinases AAK1 and GAK .
  • Antiparasitic Activity : Investigations into structural modifications have revealed that certain derivatives exhibit activity against Plasmodium species, although further optimization is necessary to enhance efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative aspects of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid with other boronic acid derivatives:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)phenylboronic acidContains trifluoromethyl groupLacks piperidine moiety
2-(Piperidin-1-yl)phenylboronic acidContains piperidine ringDoes not have trifluoromethyl substituent
3-(Trifluoromethyl)phenylboronic acidSimilar trifluoromethyl substitutionDifferent position of substitution on phenyl ring
2-(Morpholin-4-yl)-5-(trifluoromethyl)phenylboronic acidMorpholine instead of piperidineVariation in nitrogen-containing heterocycle

The unique combination of the trifluoromethyl and piperidine substituents in this compound enhances its chemical properties and broadens its range of applications compared to similar compounds.

Case Studies

  • Protease Inhibition : A study demonstrated that derivatives of this compound effectively inhibited serine proteases involved in viral replication cycles, showcasing potential therapeutic applications against viral infections.
  • Antiviral Efficacy : In vitro assays have shown that modifications to the piperidine ring can significantly enhance antiviral activity against dengue virus by improving binding affinity to target proteins involved in viral entry.
  • Metabolic Stability : Research focusing on metabolic stability highlighted that while the compound exhibits promising activity, its pharmacokinetic profile must be optimized for effective therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Introduction of the trifluoromethyl group : Electrophilic substitution or cross-coupling (e.g., Kumada coupling) using a trifluoromethyl halide or organometallic reagent.

Piperidine substitution : Nucleophilic aromatic substitution (SNAr) at the para position using 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at reflux.

  • Critical Factors : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (12–24 hrs) significantly impact yield. Impurities from incomplete substitution require rigorous purification (e.g., column chromatography) .

Q. How can researchers address purification challenges specific to this boronic acid derivative?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to exploit solubility differences.
  • Chromatography : Employ silica gel chromatography with gradient elution (5–20% MeOH in CH₂Cl₂) to separate boronic acid from unreacted intermediates.
  • Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) or NMR (integration of boronic acid proton signals at δ 7–9 ppm) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the trifluoromethyl and piperidine groups.
  • ¹¹B NMR : Confirm boronic acid identity (δ 28–32 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected ~358.2 m/z).
  • IR Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and CF₃ bands (~1150 cm⁻¹) .

Q. What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners.
  • Base Optimization : Use Cs₂CO₃ or K₃PO₄ to maintain pH > 9, preventing boronic acid protodeboronation.
  • Solvent Compatibility : THF/H₂O mixtures (4:1) enhance solubility.
  • Monitoring : Track reaction progress via TLC (UV-active boronate intermediates) .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the reactivity of this boronic acid in cross-coupling?

  • Methodological Answer :

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize the boronate intermediate but may promote side reactions (e.g., homocoupling).
  • Protic Solvents (MeOH, H₂O) : Enhance protodeboronation; mitigate by adding phase-transfer catalysts (e.g., TBAB).
  • DFT Insights : Solvation-free energy calculations (e.g., in chloroform vs. acetone) predict reaction pathways. Lower solvation energy in acetone correlates with faster coupling .

Q. What strategies stabilize this compound against decomposition under acidic or oxidative conditions?

  • Methodological Answer :

  • pH Control : Store in neutral buffers (e.g., PBS pH 7.4) with antioxidants (e.g., BHT).
  • Temperature : Lyophilize for long-term storage at –20°C.
  • Derivatization : Convert to pinacol ester (stable under acidic conditions) for reactive applications .

Q. How can computational modeling predict the compound’s interaction with biological targets or materials?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., proteases) via the boronic acid moiety.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects (e.g., CF₃ group’s electron-withdrawing impact on boron reactivity).
  • MD Simulations : Simulate solvation dynamics in aqueous/organic interfaces to predict material compatibility .

Q. How should researchers resolve contradictions in reported catalytic efficiencies or spectroscopic data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., O₂ exclusion via degassing).
  • Analytical Validation : Cross-validate NMR assignments with COSY/NOESY and compare with literature (e.g., ¹⁷O NMR in trifluoromethylphenylboronic acids).
  • Error Analysis : Quantify batch-to-batch variability via ICP-MS (trace metal impurities from catalysts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid
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2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid

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